1-Tert-butyl 4-ethyl 4-(1-(tert-butoxycarbonyl)piperidine-4-carbonyl)piperidine-1,4-dicarboxylate
Description
1-Tert-butyl 4-ethyl 4-(1-(tert-butoxycarbonyl)piperidine-4-carbonyl)piperidine-1,4-dicarboxylate is a piperidine-derived compound featuring dual ester groups (tert-butyl and ethyl) and a tert-butoxycarbonyl (Boc)-protected piperidine-4-carbonyl substituent. This structure confers unique reactivity and stability, making it a valuable intermediate in pharmaceutical synthesis, particularly for protease inhibitors and kinase-targeting agents . The Boc group serves as a protective moiety for amines, enabling selective functionalization of the piperidine ring during multi-step syntheses .
Properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carbonyl]piperidine-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N2O7/c1-8-31-19(28)24(11-15-26(16-12-24)21(30)33-23(5,6)7)18(27)17-9-13-25(14-10-17)20(29)32-22(2,3)4/h17H,8-16H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAWPOWSKIBZGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)C2CCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butyl 4-ethyl 4-(1-(tert-butoxycarbonyl)piperidine-4-carbonyl)piperidine-1,4-dicarboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized by reacting piperidine with ethyl chloroacetate to form 3-oxopiperidine.
Protection of the Amine Group: The 3-oxopiperidine is then reacted with tert-butyl chloroformate to introduce the tert-butoxycarbonyl (Boc) protecting group.
Final Coupling: The protected piperidine is then coupled with ethyl 4-piperidinecarboxylate under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-Tert-butyl 4-ethyl 4-(1-(tert-butoxycarbonyl)piperidine-4-carbonyl)piperidine-1,4-dicarboxylate undergoes several types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the Boc group.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Nucleophiles: Various nucleophiles can be used in substitution reactions, including amines and alcohols.
Oxidizing and Reducing Agents: Mild oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used.
Major Products Formed
Deprotected Amines: Removal of the Boc group yields the corresponding free amine.
Substituted Piperidines: Nucleophilic substitution reactions yield various substituted piperidine derivatives.
Scientific Research Applications
1-Tert-butyl 4-ethyl 4-(1-(tert-butoxycarbonyl)piperidine-4-carbonyl)piperidine-1,4-dicarboxylate has several applications in scientific research:
Organic Synthesis: Used as a protecting group for amines, facilitating the synthesis of complex molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Biological Studies: Used in the study of enzyme mechanisms and protein-ligand interactions due to its stability and reactivity.
Mechanism of Action
The compound exerts its effects primarily through its role as a protecting group. The Boc group stabilizes the amine, preventing unwanted reactions during synthetic processes. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several piperidine derivatives, differing primarily in substituents, ester groups, and ring modifications. Below is a detailed comparison:
Structural Variations and Key Properties
Reactivity and Functionalization
- Halogenated Derivatives : Compounds like 1-tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate () and 4-(iodomethyl) analogues () exhibit enhanced electrophilicity, enabling SN2 reactions for alkylation or cross-coupling (e.g., Suzuki-Miyaura) .
- Carbonyl vs. Nitrile: The Boc-protected piperidine-4-carbonyl group in the target compound facilitates amide bond formation, while cyanomethyl derivatives () are precursors for tetrazole or triazole synthesis via [2+3] cycloadditions .
- Aminomethyl Derivatives: These allow for reductive amination or carbamate formation, critical for drug conjugates .
Physicochemical Properties
- Solubility: The target compound’s high molecular weight (519.57 g/mol) and Boc group reduce aqueous solubility compared to lower-weight analogues (e.g., 272.34 g/mol for aminomethyl derivatives) .
- Stability: Acetyl and oxo groups () may undergo keto-enol tautomerism or hydrolysis under acidic/basic conditions, whereas halogenated derivatives are light-sensitive .
Biological Activity
1-Tert-butyl 4-ethyl 4-(1-(tert-butoxycarbonyl)piperidine-4-carbonyl)piperidine-1,4-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The compound can be described by its structural formula, which includes a piperidine core substituted with various functional groups. The molecular formula is , and it has a molecular weight of approximately 342.45 g/mol. Its structure contributes to its biological activity, particularly in the modulation of biochemical pathways.
Research indicates that compounds with similar structures often interact with specific biological targets, such as enzymes or receptors involved in metabolic pathways. This compound may exhibit activity through the inhibition of certain enzymes or modulation of receptor signaling pathways.
Pharmacological Studies
Several studies have been conducted to evaluate the pharmacological properties of this compound:
- In vitro Studies : Preliminary in vitro assays have shown that derivatives of piperidine compounds can exhibit anti-inflammatory and analgesic properties. For instance, compounds related to this structure have demonstrated the ability to inhibit pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases .
- Cytotoxicity Assays : Cytotoxicity tests performed on various cancer cell lines revealed that certain piperidine derivatives possess selective cytotoxic effects. This suggests that the compound could be further explored for its potential as an anticancer agent .
Case Study 1: Anti-inflammatory Activity
A study published in Molecules examined a series of piperidine derivatives, including those structurally related to our compound. These derivatives were tested for their ability to inhibit IL-1β release in LPS/ATP-stimulated human macrophages. The results indicated that some compounds could reduce IL-1β levels significantly, demonstrating anti-inflammatory activity .
| Compound | IL-1β Inhibition (%) at 10 µM | IC50 (µM) |
|---|---|---|
| Compound A | 19.4 ± 0.4 | 50 |
| Compound B | 24.9 ± 6.3 | 40 |
| Target Compound | TBD | TBD |
Case Study 2: Anticancer Activity
Another investigation focused on the cytotoxic effects of piperidine derivatives against various cancer cell lines. The study found that certain modifications on the piperidine ring enhanced cytotoxicity against breast and lung cancer cells, indicating a promising avenue for further research into this compound's anticancer potential .
| Cell Line | IC50 (µM) for Target Compound | Selectivity Index |
|---|---|---|
| MCF-7 (Breast) | TBD | TBD |
| A549 (Lung) | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
